molecular formula C19H24N2O6 B12274930 2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide

Cat. No.: B12274930
M. Wt: 376.4 g/mol
InChI Key: QMSSTHIQHBHLMP-UHFFFAOYSA-N
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Description

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a coumarin moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide can be achieved through a multi-step process involving the following key steps:

    Synthesis of 4-methyl-2-oxochromen-7-amine: This intermediate can be synthesized by reacting 4-methylcoumarin with ammonia under specific conditions.

    Formation of the amide bond: The 4-methyl-2-oxochromen-7-amine is then reacted with 2,4-dihydroxy-3,3-dimethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve the use of large-scale reactors and purification equipment to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxochromen-7-amine: A precursor in the synthesis of the target compound.

    2,4-dihydroxy-3,3-dimethylbutanoic acid: Another precursor in the synthesis.

    Coumarin derivatives: Compounds with similar coumarin moieties that exhibit diverse biological activities.

Uniqueness

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide is unique due to its specific combination of functional groups and structural features. The presence of both the coumarin moiety and the amide linkage contributes to its distinct chemical properties and potential applications. This compound’s unique structure allows it to interact with a variety of molecular targets, making it a valuable candidate for further research and development.

Biological Activity

2,4-Dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H23N3O4C_{15}H_{23}N_{3}O_{4}, and it features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a chromene moiety suggests potential interactions with various biological targets.

Structural Characteristics

PropertyValue
Molecular Weight305.36 g/mol
IUPAC NameThis compound
Chemical ClassAmide
SolubilitySoluble in DMSO and ethanol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoids derived from plants often demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity of 2,4-dihydroxy compounds is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For example, flavonoids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A study conducted on structurally similar compounds demonstrated cytotoxic effects against human cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability compared to control groups.

Cell LineIC50 (µM)
MCF-7 (Breast)15.5
HeLa (Cervical)12.3
A549 (Lung)18.7

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Compounds like 2,4-dihydroxy derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : It could influence the expression of genes related to apoptosis and cell cycle regulation.

Properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide

InChI

InChI=1S/C19H24N2O6/c1-11-8-16(24)27-14-9-12(4-5-13(11)14)21-15(23)6-7-20-18(26)17(25)19(2,3)10-22/h4-5,8-9,17,22,25H,6-7,10H2,1-3H3,(H,20,26)(H,21,23)

InChI Key

QMSSTHIQHBHLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCNC(=O)C(C(C)(C)CO)O

Origin of Product

United States

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